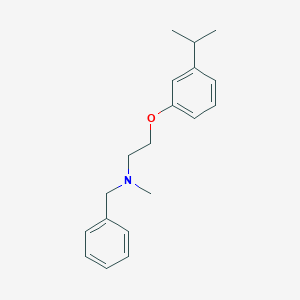
N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine, also known as buphenine, is a chemical compound that has been widely studied for its potential therapeutic applications. Buphenine belongs to the class of compounds known as beta-adrenergic agonists, which are known to stimulate beta-adrenergic receptors in the body. In
Mecanismo De Acción
Buphenine acts as a beta-adrenergic agonist, specifically targeting beta-2 adrenergic receptors. By binding to these receptors, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a number of target proteins, leading to a cascade of downstream effects. These effects include relaxation of smooth muscle, increased heart rate and contractility, and increased lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine are varied and complex. In addition to its effects on beta-2 adrenergic receptors, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to have an effect on other receptors in the body, including alpha-adrenergic receptors and histamine receptors. Buphenine has been shown to have bronchodilator effects, which are thought to be due to its ability to relax smooth muscle in the airways. It has also been shown to increase heart rate and contractility, which can be beneficial in the treatment of certain cardiovascular conditions. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to increase lipolysis, which can be beneficial in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine for lab experiments is its well-established mechanism of action. Because N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine acts as a beta-adrenergic agonist, it can be used to study the effects of beta-adrenergic signaling pathways in the body. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to have a number of therapeutic applications, which make it a potentially useful tool for studying disease processes and developing new treatments. One limitation of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine for lab experiments is its potential for off-target effects. Because N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine can bind to a number of different receptors in the body, it may have unintended effects in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine. One area of interest is the potential use of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine in the treatment of obesity. Studies have shown that N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine can increase lipolysis, which may make it a useful tool for promoting weight loss. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to have positive effects on cardiac function, which may make it a useful tool for the treatment of certain cardiovascular conditions. Another area of interest is the potential use of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine in the treatment of respiratory conditions, such as asthma. Finally, further research is needed to better understand the potential off-target effects of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine, and to develop strategies for minimizing these effects in experimental settings.
Métodos De Síntesis
The synthesis of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine involves the reaction of 3-isopropylphenol with benzyl chloride in the presence of sodium hydroxide, followed by the reaction of the resulting benzyl-3-isopropylphenol with N-methylethanolamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Buphenine has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilator effects, and has been used in the treatment of asthma and other respiratory conditions. Buphenine has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have positive effects on cardiac function and blood pressure. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been studied for its potential use in the treatment of obesity, as it has been shown to have an effect on fat metabolism.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-(3-propan-2-ylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)18-10-7-11-19(14-18)21-13-12-20(3)15-17-8-5-4-6-9-17/h4-11,14,16H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROZPHKDBXSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-(3-propan-2-ylphenoxy)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

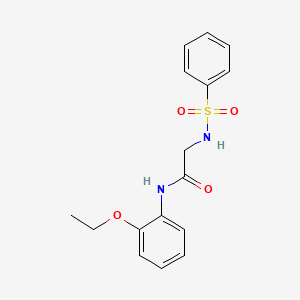
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)




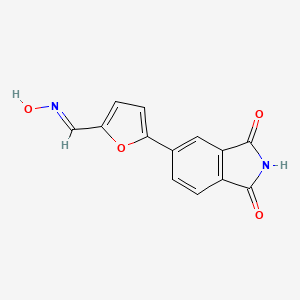
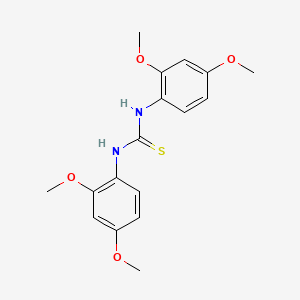
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
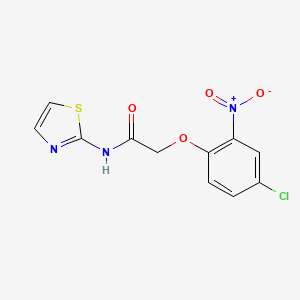
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
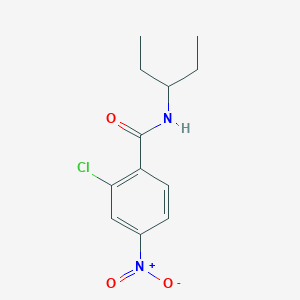
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)